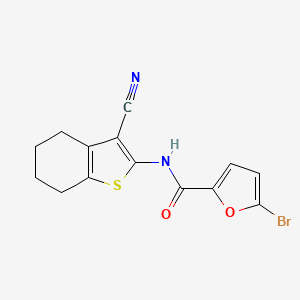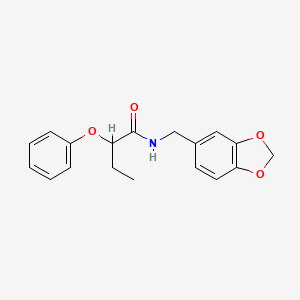
5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It is a member of the benzothiophene family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide is not fully understood, but it is believed to involve the modulation of certain biological pathways. It has been shown to bind to the GABA-A receptor and enhance its activity, leading to increased neuronal inhibition. Additionally, it has been shown to inhibit the activity of carbonic anhydrase enzymes by binding to their active sites and preventing the formation of the enzyme-substrate complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific biological pathway being modulated. It has been shown to have anxiolytic and sedative effects through its modulation of the GABA-A receptor. Additionally, it has been shown to inhibit the activity of carbonic anhydrase enzymes, which may have implications for the treatment of certain diseases such as glaucoma and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide in lab experiments include its ability to modulate specific biological pathways and its relatively simple synthesis method. However, its limitations include its potential for off-target effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for the study of 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide. One direction is the further investigation of its effects on the GABA-A receptor and its potential as an anxiolytic and sedative agent. Another direction is the exploration of its potential as an inhibitor of carbonic anhydrase enzymes for the treatment of diseases such as glaucoma and epilepsy. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis of 5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide has shown potential for use in scientific research due to its ability to modulate certain biological pathways. It has been studied for its effects on the GABA-A receptor, which is involved in the regulation of neuronal excitability. Additionally, it has been shown to inhibit the activity of certain enzymes, such as human carbonic anhydrase II and III, which are involved in the regulation of pH and ion transport in the body.
Propiedades
IUPAC Name |
5-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c15-12-6-5-10(19-12)13(18)17-14-9(7-16)8-3-1-2-4-11(8)20-14/h5-6H,1-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBXUBSKIIGWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclopropylmethyl)-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B5012655.png)
![3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5012662.png)
![6-methyl-2-[(4-methylbenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5012664.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5012670.png)
![N-(3'-chloro-3-biphenylyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5012681.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5012701.png)
![methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5012716.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012723.png)

![N-ethyl-1,3-dimethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5012725.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5012732.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5012749.png)
![1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5012750.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5012753.png)